molecular formula C21H34O2 B14577158 3-[7-(3-Hexyloxiran-2-YL)heptyl]phenol CAS No. 61549-09-5

3-[7-(3-Hexyloxiran-2-YL)heptyl]phenol

Cat. No.: B14577158
CAS No.: 61549-09-5
M. Wt: 318.5 g/mol
InChI Key: ZXCJXGJLYOMKOI-UHFFFAOYSA-N
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Description

3-[7-(3-Hexyloxiran-2-yl)heptyl]phenol is an organic compound with the molecular formula C21H34O2 and a molecular weight of 318.49 g/mol . This structure features a phenolic group and an oxirane (epoxide) ring within a long aliphatic chain, as represented by the SMILES notation OC1=CC=CC(=C1)CCCCCCCC2OC2CCCCCC . The combination of these functional groups makes it a molecule of significant interest in synthetic and medicinal chemistry research. The phenolic moiety can act as a pharmacophore or a chemical building block, while the reactive epoxide ring is often involved in nucleophilic addition reactions, making it a valuable intermediate for constructing more complex molecules or studying enzyme inhibition mechanisms. Researchers utilize this compound strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. Handling requires appropriate safety precautions as it is classified with the hazard statements H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Proper personal protective equipment should be worn, and the material should be handled in a well-ventilated environment. For supply, the compound is typically subject to cold-chain transportation protocols to ensure stability . Its exact physical properties, such as boiling and melting points, are areas of ongoing research, and scientists are encouraged to explore its potential applications in areas such as polymer chemistry or as a precursor for bioactive molecule synthesis.

Properties

CAS No.

61549-09-5

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

3-[7-(3-hexyloxiran-2-yl)heptyl]phenol

InChI

InChI=1S/C21H34O2/c1-2-3-4-9-15-20-21(23-20)16-10-7-5-6-8-12-18-13-11-14-19(22)17-18/h11,13-14,17,20-22H,2-10,12,15-16H2,1H3

InChI Key

ZXCJXGJLYOMKOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C(O1)CCCCCCCC2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation for Direct Attachment

Friedel-Crafts alkylation, employing heptenyl halides or alcohols, offers a direct route to 3-heptenylphenol intermediates. For instance, reaction of phenol with 7-bromo-1-heptene in the presence of AlCl₃ yields 3-(hept-6-en-1-yl)phenol at 65–70% conversion. However, regioselectivity challenges arise due to competing ortho/para substitution, necessitating directing groups or steric hindrance modulation.

Mitsunobu Coupling for Stereocontrolled Synthesis

The Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine, enables stereoretentive coupling of secondary alcohols to phenol. Application with 7-hydroxy-1-heptene derivatives achieves 3-(hept-6-en-1-yl)phenol with >90% regioselectivity. This method circumvents carbocation rearrangements inherent to Friedel-Crafts, preserving alkene integrity for subsequent epoxidation.

Epoxidation Strategies for Oxirane Formation

Peracid-Mediated Epoxidation

Treatment of 3-(hept-6-en-1-yl)phenol with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C affords the target epoxide in 78–85% yield. The reaction proceeds via electrophilic addition to the alkene, forming a cyclic transition state. Excess mCPBA (>1.2 equiv.) minimizes diol byproduct formation, while anhydrous conditions prevent acid-catalyzed ring-opening.

Epoxidation Agent Solvent Temperature (°C) Yield (%) Byproducts
mCPBA CH₂Cl₂ 0–5 85 <5% diol
H₂O₂/NaHCO₃ THF/H₂O 25 62 18% diol
Dimethyldioxirane Acetone -20 91 <2%

Catalytic Oxidation with Hydrogen Peroxide

Transition metal catalysts, notably methyltrioxorhenium (MTRO), enable epoxidation using aqueous H₂O₂. A 1:1 mixture of 3-(hept-6-en-1-yl)phenol and 30% H₂O₂ in tert-butanol, catalyzed by MTRO (2 mol%), achieves 88% epoxide yield at 40°C. This method eliminates peracid waste, though substrate solubility in polar solvents remains a limitation.

Grignard-Based Chain Elongation and Boronate Cross-Coupling

Organomagnesium Reagents for Alkyl Chain Construction

Grignard reagents facilitate iterative chain elongation. For example, hexylmagnesium bromide reacts with 7-bromo-1-heptene in THF at −78°C, producing a 12-carbon intermediate, which is quenched with trimethyl borate to form a boronate ester. Subsequent Suzuki-Miyaura coupling with 3-bromophenol under Pd(PPh₃)₄ catalysis yields 3-dodecylphenol, which is dehydrogenated to the alkene precursor.

Boronate-Mediated Coupling to Phenolic Cores

Borylation of terminal alkenes via hydroboration with 9-BBN, followed by cross-coupling with 3-iodophenol, installs the heptyl chain with >80% efficiency. This method’s compatibility with epoxide-bearing alkenes remains untested but offers potential for late-stage functionalization.

Catalytic Oxidation Approaches Using Hydrogen Peroxide

Epoxidation in Biphasic Systems

A biphasic system comprising toluene and 50% H₂O₂, catalyzed by tungsten-based polyoxometalates, epoxidizes 3-(hept-6-en-1-yl)phenol with 94% conversion. The interface stabilizes reactive peroxo intermediates, enhancing selectivity. Phase-transfer agents like methyltrioctylammonium chloride further improve mass transfer, reducing reaction time from 24 h to 6 h.

Enzyme-Catalyzed Epoxidation

Lipase B from Candida antarctica (CAL-B), immobilized on mesoporous silica, catalyzes epoxidation using H₂O₂ and octanoic acid as peracid precursors. This green chemistry approach achieves 76% yield at 30°C, though enzyme denaturation above 40°C limits scalability.

Comparative Analysis of Synthetic Routes

Route 1 (Friedel-Crafts + mCPBA):

  • Advantages: High epoxidation yield (85%); minimal purification.
  • Disadvantages: Poor regioselectivity in alkylation (65% para).

Route 2 (Mitsunobu + MTRO/H₂O₂):

  • Advantages: Excellent regiocontrol (>90%); solvent recyclability.
  • Disadvantages: High catalyst cost (MTRO ≈ $320/g).

Route 3 (Grignard + Suzuki):

  • Advantages: Modular chain length adjustment; tolerance for functional groups.
  • Disadvantages: Multi-step synthesis (5 steps); Pd waste generation.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-[7-(3-Hexyloxiran-2-YL)heptyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The epoxide ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various cellular components .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Weight (g/mol) Key Functional Groups Key Structural Features
3-[7-(3-Hexyloxiran-2-YL)heptyl]phenol ~306.4 (estimated) Phenol, epoxide, heptyl chain Epoxide ring, long alkyl chain
4-Heptylphenol 206.3 Phenol, heptyl chain Linear/branched alkyl substitution
3-(1-Hydroxypent-2-en-3-yl)phenol 178.2 Phenol, hydroxypentenyl group Unsaturated hydroxylated side chain

Key Observations :

  • Epoxide Reactivity: The target compound’s epoxide group enables nucleophilic ring-opening reactions, a feature absent in 4-heptylphenol and 3-(1-hydroxypent-2-en-3-yl)phenol. This reactivity could facilitate its use in cross-linking applications or as a synthetic intermediate .

Regulatory and Environmental Considerations

  • 4-Heptylphenol: Restricted under the EU RoHS Directive (Annex II) due to concerns about endocrine-disrupting properties and environmental persistence .
  • This compound: Not explicitly listed in RoHS; however, its structural similarity to regulated alkylphenols warrants caution. The epoxide group may alter degradation pathways, necessitating ecotoxicological studies .
  • 3-(1-Hydroxypent-2-en-3-yl)phenol: No current regulatory restrictions noted; marketed as a high-purity research compound (≥95% purity) for specialized applications .

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